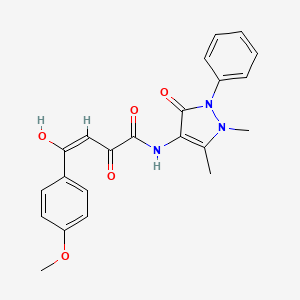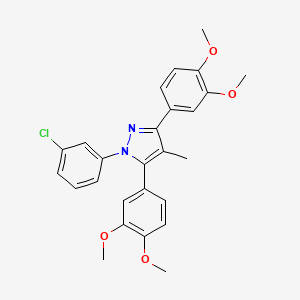![molecular formula C22H19N3O5 B4676633 3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B4676633.png)
3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide
Overview
Description
3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique structure with two oxazole rings and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate amines and oxazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially on the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
4-Methoxy-4′-methylchalcone: A compound with similar methoxyphenyl groups but different structural features.
3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one: Another compound with methoxyphenyl groups, used in different applications.
Uniqueness
What sets 3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide apart is its dual oxazole rings and the specific arrangement of methoxyphenyl groups.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-27-16-7-3-14(4-8-16)19-11-18(29-24-19)13-23-22(26)21-12-20(25-30-21)15-5-9-17(28-2)10-6-15/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXKYRNGHMPGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4676572.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4676580.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4676586.png)
![(E)-3-(2-NITROPHENYL)-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B4676603.png)

![3-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cycloheptylacrylamide](/img/structure/B4676621.png)

![2-phenoxy-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4676630.png)
![(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4676636.png)

![1-(2-methoxyethyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4676650.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4676655.png)
